![molecular formula C9H7N3S2 B11777132 5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine CAS No. 21615-35-0](/img/structure/B11777132.png)
5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine can be achieved through various synthetic pathways. One common method involves the reaction of aniline with acetic acid in the presence of bromine and ammonium thiocyanate, leading to the formation of 2-amino-6-thiocyanato benzothiazole . Other synthetic routes include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Applications De Recherche Scientifique
5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in the growth and proliferation of microbial and cancer cells . Molecular docking studies have revealed its binding affinity to these targets, providing insights into its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine include other benzothiazole derivatives such as:
- 2-Amino-6-thiocyanatobenzo[d]thiazole
- 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide
Uniqueness
What sets this compound apart from other similar compounds is its unique methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall therapeutic potential .
Propriétés
Numéro CAS |
21615-35-0 |
|---|---|
Formule moléculaire |
C9H7N3S2 |
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
(2-amino-5-methyl-1,3-benzothiazol-6-yl) thiocyanate |
InChI |
InChI=1S/C9H7N3S2/c1-5-2-6-8(14-9(11)12-6)3-7(5)13-4-10/h2-3H,1H3,(H2,11,12) |
Clé InChI |
KALCMKJXFBGNJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1SC#N)SC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


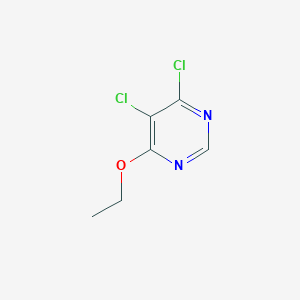
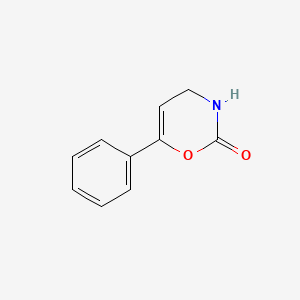
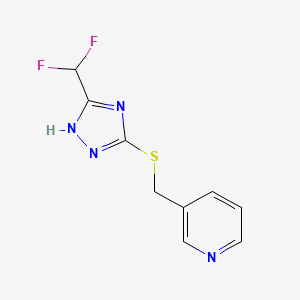

![5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11777065.png)

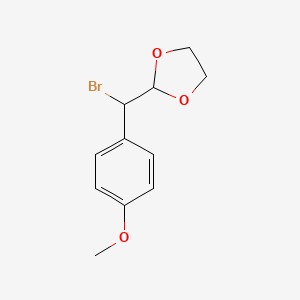
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11777084.png)
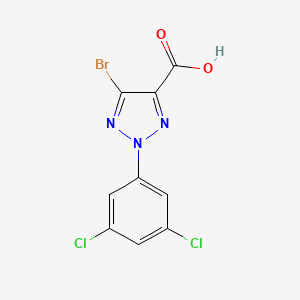
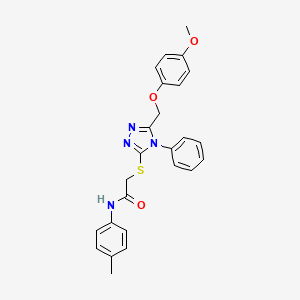
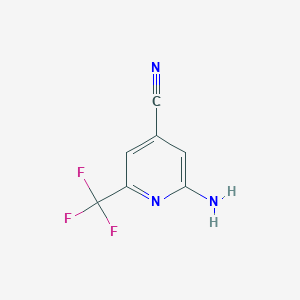
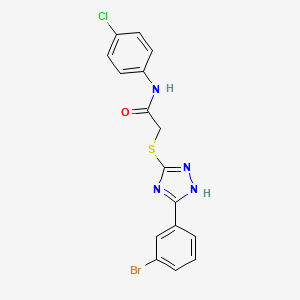
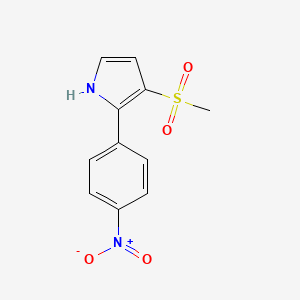
![2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole](/img/structure/B11777119.png)
